N,N,4-trimethylnaphthalen-1-amine
Description
Contextual Significance of N-Substituted Naphthalenamines in Organic Synthesis and Materials Science Research
N-substituted naphthalenamines are derivatives of naphthalene (B1677914), a polycyclic aromatic hydrocarbon, that feature a nitrogen atom attached to the ring system. The position of the amino group and the nature of the substituents on the nitrogen atom (the 'N-substituents') profoundly influence the molecule's electronic properties, steric profile, and reactivity. This tunability makes them valuable building blocks in organic synthesis.
In materials science, the rigid, planar structure of the naphthalene core, combined with the electron-donating character of the amino group, imparts useful optical and electronic properties to these compounds. They are investigated for their potential use in creating organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials where charge transport and light emission are critical. The synthesis of diverse naphthalene derivatives is an active area of research, driven by their wide-ranging applications in medicinal chemistry and the agrochemical industry.
Historical Development of Research on Naphthalene Amine Scaffolds
The story of naphthalenamine chemistry is intrinsically linked to the discovery of naphthalene itself. In the early 1820s, John Kidd first described a white, crystalline solid obtained from the distillation of coal tar, which he named "naphthaline." The chemical formula was later determined by Michael Faraday in 1826, and its structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866. scbt.com
Following these foundational discoveries, research into naphthalene derivatives began. 1-Naphthylamine, the parent compound of the series, was prepared by reducing 1-nitronaphthalene. pharmaffiliates.com It quickly became a crucial precursor in the synthesis of azo dyes, with its sulfonic acid derivatives being particularly important for coloring cotton fabrics. pharmaffiliates.com The development of methods to create N-substituted derivatives, such as N,N-dimethyl-1-naphthylamine, further expanded the synthetic toolkit, allowing for finer control over the properties of the resulting molecules. wikipedia.org These early applications in the dye industry paved the way for the exploration of naphthalenamines in more advanced scientific contexts.
N,N,4-trimethylnaphthalen-1-amine as a Subject of Advanced Chemical Inquiry
This compound is a tertiary amine featuring a naphthalene core substituted with a dimethylamino group at position 1 and a methyl group at position 4. While direct and extensive research on this specific molecule is not widely published, its structure suggests it is a compound of significant academic interest.
The combination of substituents is key to its potential for advanced inquiry. The N,N-dimethyl group enhances the electron-donating ability of the amine compared to a primary (NH₂) or secondary (NHR) amine, which can have a substantial impact on the photophysical properties of the naphthalene ring system. Furthermore, the methyl group at the 4-position (the para-position relative to the amine) can influence the molecule's electronic structure and steric hindrance, potentially altering its reactivity and suitability for specific applications. The synthesis would likely involve the N-methylation of 4-methylnaphthalen-1-amine. nih.govacs.org
Scope and Objectives of Academic Investigations into this compound
Academic investigations into this compound would likely be multifaceted, focusing on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the high-purity compound. This would be followed by comprehensive characterization using modern spectroscopic and analytical techniques (NMR, IR, Mass Spectrometry) to fully elucidate its structural and physical properties.
Photophysical Properties: A primary objective would be to study its fluorescence and phosphorescence characteristics. Researchers would investigate its quantum yield, lifetime, and solvatochromism (how the color changes with solvent polarity), which are critical for applications in sensors and OLEDs.
Electrochemical Analysis: Understanding its oxidation and reduction potentials through techniques like cyclic voltammetry. This data is crucial for designing new charge-transporting materials for organic electronics.
Comparative Studies: A significant part of the research would involve comparing the properties of this compound with its close structural relatives, such as N,N-dimethyl-1-naphthylamine and 4-methylnaphthalen-1-amine. Such studies would provide fundamental insights into structure-property relationships within this class of compounds.
Comparative Chemical Data
To understand the potential properties of this compound, it is useful to compare it with its parent and related structures.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |
| This compound | C₁₃H₁₅N | 185.27 | N,N-dimethylamino group; 4-methyl group |
| N,N-Dimethyl-1-naphthylamine wikipedia.org | C₁₂H₁₃N | 171.24 | N,N-dimethylamino group; No substitution at C4 |
| 4-Methylnaphthalen-1-amine nih.gov | C₁₁H₁₁N | 157.21 | Primary amino group; 4-methyl group |
| 1-Naphthylamine pharmaffiliates.com | C₁₀H₉N | 143.19 | Primary amino group; No substitution at C4 |
Structure
3D Structure
Properties
IUPAC Name |
N,N,4-trimethylnaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10-8-9-13(14(2)3)12-7-5-4-6-11(10)12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRROKGSCDTCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N,n,4 Trimethylnaphthalen 1 Amine and Its Analogs
Conventional and Optimized Synthetic Pathways to N,N,4-trimethylnaphthalen-1-amine
Amination Reactions of Naphthalene (B1677914) Precursors
The introduction of the dimethylamino group onto the naphthalene core is a crucial step in the synthesis of this compound. Reductive amination of a suitable naphthaldehyde precursor represents a direct and effective method for this transformation.
Reductive amination involves the reaction of a carbonyl compound, in this case, 4-methyl-1-naphthaldehyde, with a primary or secondary amine, such as dimethylamine, in the presence of a reducing agent. This one-pot reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine. researchgate.netnih.gov
A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective option. nih.govorganic-chemistry.org It is known to efficiently reduce iminium ions while being less reactive towards aldehydes and ketones, which minimizes the formation of alcohol byproducts. organic-chemistry.orgcommonorganicchemistry.com The reaction is typically carried out in an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). organic-chemistry.org
For the synthesis of this compound, 4-methyl-1-naphthaldehyde would be reacted with dimethylamine in the presence of sodium triacetoxyborohydride. The general conditions for such a reaction are outlined in the table below.
| Starting Material | Amine | Reducing Agent | Solvent | Typical Conditions | Expected Product |
|---|---|---|---|---|---|
| 4-methyl-1-naphthaldehyde | Dimethylamine | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) | Room Temperature, 1-24 h | This compound |
Strategic Alkylation and Methylation Approaches of N-Substituted Naphthalenamines
An alternative strategy for the synthesis of this compound involves the stepwise or direct methylation of a pre-existing amino group on the 4-methylnaphthalene scaffold.
The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines. wikipedia.orgmdpi.com This reaction utilizes an excess of formaldehyde (B43269) and formic acid; formaldehyde serves as the source of the methyl group, and formic acid acts as the reducing agent. wikipedia.orgorganic-chemistry.org A key advantage of the Eschweiler-Clarke reaction is that it does not lead to the formation of quaternary ammonium (B1175870) salts, stopping cleanly at the tertiary amine stage. wikipedia.org
In the context of synthesizing this compound, one could start from 4-methylnaphthalen-1-amine. Treatment of this primary amine with an excess of formaldehyde and formic acid would be expected to yield the desired N,N-dimethylated product. The reaction is typically performed in an aqueous solution and heated to drive the reaction to completion. wikipedia.org
| Starting Material | Reagents | Typical Conditions | Expected Product |
|---|---|---|---|
| 4-methylnaphthalen-1-amine | Formaldehyde, Formic Acid (excess) | Aqueous solution, Reflux | This compound |
Catalytic Synthesis of this compound and Related Structures
Modern synthetic chemistry heavily relies on catalytic methods to achieve transformations with high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogs can be significantly enhanced through the use of transition metal and organocatalytic approaches.
Transition Metal-Catalyzed Coupling Reactions in Naphthalenamine Synthesis (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. atlanchimpharma.com This reaction has broad applicability in the synthesis of aryl and heteroaryl amines from the corresponding halides or triflates. atlanchimpharma.com
For the synthesis of this compound, a suitable precursor would be a 1-halo-4-methylnaphthalene (e.g., 1-bromo-4-methylnaphthalene) or 4-methylnaphthalen-1-yl triflate. The coupling of this precursor with dimethylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base would afford the target compound. researchgate.net
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands, such as XPhos, have been shown to be highly effective in promoting the coupling of a wide range of substrates. researchgate.net The reaction is typically carried out in an inert solvent like toluene or dioxane, with a base such as sodium tert-butoxide or potassium phosphate. researchgate.netrsc.org
| Naphthalene Precursor | Amine | Catalyst System | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| 1-Bromo-4-methylnaphthalene | Dimethylamine | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 80-110 °C |
Organocatalytic Approaches to N-Alkylated Naphthalenamines
Organocatalysis offers a metal-free alternative for various organic transformations, including the N-alkylation of amines. While transition metal catalysts are highly efficient, organocatalytic methods provide advantages in terms of cost, toxicity, and environmental impact.
The N-methylation of amines can be achieved using organocatalysts, often in conjunction with a suitable methylating agent. For instance, the methylation of amines using carbon dioxide as a C1 source can be catalyzed by N-heterocyclic carbenes (NHCs) in the presence of a reducing agent like a silane. researchgate.net
C-H Functionalization Strategies in Naphthalenamine Synthesis
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of C-N bonds by activating otherwise inert C-H bonds. This approach offers a more atom-economical and step-efficient route to substituted aromatic amines compared to traditional cross-coupling methods that require pre-functionalized starting materials.
The C4-H amination of 1-naphthylamine derivatives has been achieved using a silver(I)-catalyzed reaction with azodicarboxylates. mdpi.com In this method, a picolinamide directing group is used to guide the amination to the C4 position of the naphthalene ring. The reaction proceeds under mild conditions at room temperature. mdpi.com
To apply this strategy for the synthesis of a precursor to this compound, one could envision a scenario where a 1-(dimethylamino)naphthalene derivative bearing a suitable directing group undergoes C-H amination at the 4-position. However, a more direct approach would be the amination of 4-methylnaphthalene itself. While challenging, transition metal-catalyzed C-H amination reactions are a field of active research, and future developments may provide a direct route to 4-amino-1-methylnaphthalene derivatives, which could then be N-methylated.
| Substrate | Aminating Agent | Catalyst | Directing Group | Solvent | Conditions |
|---|---|---|---|---|---|
| N-(naphthalen-1-yl)picolinamide | Diisopropyl azodicarboxylate (DIAD) | Ag₂O | Picolinamide | Acetone | Room Temperature |
Emerging and Sustainable Methodologies in this compound Synthesis
The synthesis of specialized aromatic amines like this compound is increasingly governed by the need for processes that are not only efficient but also environmentally benign and amenable to safe, continuous production. Modern synthetic strategies are moving away from classical batch methods, which often involve harsh conditions and significant waste generation, toward greener and more technologically advanced alternatives. This section explores the application of sustainable principles and advanced processing techniques that are shaping the future of N-substituted naphthalenamine synthesis.
Green Chemistry Principles in the Synthesis of N-Substituted Naphthalenamines
The twelve principles of green chemistry serve as a foundational framework for developing more sustainable chemical processes. msu.eduliverpool.ac.uk For the synthesis of N-substituted naphthalenamines, including this compound, these principles guide the development of methodologies that reduce environmental impact and enhance safety. Key areas of application include the use of safer solvents, catalytic efficiency, and atom economy.
Catalytic N-Alkylation: A cornerstone of green amine synthesis is the use of catalytic N-alkylation reactions, particularly those employing alcohols as alkylating agents. nih.govnih.gov This "hydrogen borrowing" or "hydrogen autotransfer" strategy is highly atom-economical, producing water as the sole theoretical byproduct. nih.govchemrxiv.org A potential green synthesis for this compound could involve the direct methylation of 4-methylnaphthalen-1-amine using methanol in the presence of a suitable catalyst. Various transition-metal catalysts, including those based on ruthenium and cobalt, have proven effective for the N-alkylation of aromatic amines under mild conditions. nih.govnih.gov
Reductive Amination: Another key green strategy is reductive amination, which involves the reaction of an amine with a carbonyl compound. rsc.org For tertiary amines, this can be a one-pot process combining an aldehyde, a secondary amine, and a reducing agent. rsc.org The synthesis of this compound could potentially be achieved through the reductive amination of 4-methyl-1-naphthaldehyde with dimethylamine. Sustainable developments in this area focus on using non-toxic reducing agents and catalytic systems that operate under mild conditions. dtu.dk
Use of Greener Solvents: Traditional organic synthesis often relies on volatile, flammable, and toxic solvents. mdpi.com A significant focus of green chemistry is the replacement of these solvents with more environmentally friendly alternatives.
Deep Eutectic Solvents (DESs): These solvents are gaining prominence due to their low volatility, high thermal stability, and recyclability. mdpi.com DESs can function as both the reaction medium and a catalyst, streamlining synthesis and minimizing waste. mdpi.com
Water: When feasible, water is an ideal green solvent. Recent studies have shown that sonication in water can facilitate efficient imine formation, a key step in many amine syntheses, with high yields and purity. digitellinc.com
Supercritical Carbon Dioxide (sc-CO₂): As a non-toxic, non-flammable, and inexpensive medium, sc-CO₂ can act as both a solvent and a promoter in condensation reactions, eliminating the need for conventional solvents. chemistryviews.org
Bio-based Solvents: Solvents like Cyrene™, derived from renewable resources, offer a viable alternative to traditional dipolar aprotic solvents like DMF and DCM, further reducing the environmental footprint of the synthesis. rsc.org
The table below summarizes the advantages of various green solvents applicable to amine synthesis.
Interactive Data Table: Comparison of Green Solvents for Amine Synthesis| Solvent Type | Key Advantages | Example of Use | Ref |
|---|---|---|---|
| Deep Eutectic Solvents (DESs) | Low volatility, recyclable, can act as catalysts. | Ullman amine synthesis. | mdpi.com |
| Water | Non-toxic, non-flammable, inexpensive. | Sonication-assisted imine synthesis. | digitellinc.com |
| Supercritical CO₂ (sc-CO₂) | Traceless, non-toxic, acts as solvent and promoter. | Autocatalytic synthesis of imines. | chemistryviews.org |
| Bio-based Solvents (e.g., Cyrene™) | Renewable source, biodegradable, replaces toxic solvents. | Amide synthesis from acid chlorides and amines. | rsc.org |
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be redesigned to be significantly more sustainable.
Flow Chemistry and Continuous Processing Techniques for this compound
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers a paradigm shift from traditional batch processing. umontreal.ca This technology provides substantial advantages in terms of safety, efficiency, and scalability, making it highly suitable for the synthesis of fine chemicals like this compound. tandfonline.com
Improved Efficiency and Selectivity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for the fine-tuning of reaction conditions to maximize yield and selectivity. researchgate.net Efficient mixing within microchannels prevents concentration gradients and promotes faster reaction rates compared to bulk-scale batch reactors. chimia.chresearchgate.net For the synthesis of this compound, a flow process could involve pumping a solution of 4-methylnaphthalen-1-amine with a methylating agent through a heated reactor column packed with a solid-supported catalyst. This setup allows for the continuous conversion of starting material to product with high efficiency.
The table below illustrates typical parameters that can be precisely controlled in a flow chemistry setup.
Interactive Data Table: Controllable Parameters in Flow Synthesis| Parameter | Method of Control | Impact on Reaction |
|---|---|---|
| Temperature | External heating/cooling of the reactor coil/chip. | Affects reaction rate and selectivity. |
| Residence Time | Adjusting pump flow rates and reactor volume. | Determines the duration reactants spend in the reaction zone. |
| Pressure | Back-pressure regulator. | Allows for superheating solvents above their boiling points. |
| Stoichiometry | Using separate pumps for each reagent stream. | Enables rapid optimization of reactant ratios. |
Scalability and Industrial Research Perspectives on this compound Production
The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, cost-effectiveness, safety, and process robustness. Modern approaches centered on process intensification offer a transformative pathway for the manufacturing of specialty chemicals like this compound. energy.govaiche.org
Process Intensification: This concept aims to develop smaller, cleaner, and more energy-efficient technologies. ccdcindia.comaltlaboratories.com Instead of simply making batch reactors bigger ("scaling up"), process intensification often involves redesigning the process entirely. Continuous flow manufacturing is a prime example of process intensification. sphinxsai.com The benefits include a radical reduction in equipment size, lower capital investment, reduced energy consumption, and minimized waste production. aiche.orgaltlaboratories.com For instance, a process that requires a large, 18 m³ glass-lined batch reactor might be replaced by a compact 0.5 m³ continuous reactor with significantly higher productivity per unit volume. ccdcindia.com
From Scale-Up to Scale-Out: Traditional batch synthesis is scaled up by increasing the size of the reaction vessel. This approach often introduces new challenges related to mixing and heat transfer. In contrast, continuous flow processes are typically scaled by "numbering-up" or "scaling-out." dechema.de This involves running multiple microreactors in parallel to achieve the desired production capacity. This method avoids the re-optimization of reaction conditions that is often necessary during traditional scale-up, as the fundamental reaction environment within each microreactor remains identical. This ensures consistent product quality and predictable performance regardless of the production volume.
Industrial Research Perspectives: From an industrial standpoint, the production of this compound would benefit immensely from a continuous flow approach. Research would likely focus on several key areas:
Catalyst Development: Developing robust, highly active, and recyclable heterogeneous catalysts is crucial for an economically viable continuous process. Immobilizing the catalyst in a packed-bed reactor simplifies product separation and allows for long-term, uninterrupted operation.
Process Optimization: Automated flow systems allow for high-throughput experimentation and the use of Design of Experiments (DoE) to rapidly identify optimal reaction conditions (temperature, pressure, flow rates, concentrations). europa.eu
Downstream Processing: Integrating continuous downstream operations, such as extraction, crystallization, and filtration, is essential for creating a fully continuous "end-to-end" manufacturing process.
A patent for the commercial-scale synthesis of a related compound, N-methyl-1-naphthalenemethanamine, highlights the industrial challenges of multi-step batch processes, such as handling hazardous reagents under high pressure and lengthy purification procedures. google.com A continuous process for this compound would directly address these issues, offering a safer, more economical, and sustainable manufacturing solution.
Reactivity, Reaction Mechanisms, and Mechanistic Elucidation of N,n,4 Trimethylnaphthalen 1 Amine
Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene. libretexts.org The rate and regioselectivity of these reactions are heavily influenced by the substituents present on the aromatic rings.
Regioselectivity and Steric Hindrance in Substitution Patterns
The dimethylamino group at the C1 position is a powerful activating group, directing incoming electrophiles primarily to the ortho and para positions. libretexts.orgbyjus.com In the case of the naphthalen-1-amine system, the para position (C4) and the ortho position (C2) are the most activated sites. However, the existing methyl group at the C4 position in N,N,4-trimethylnaphthalen-1-amine blocks this site, meaning electrophilic attack is anticipated to occur at other activated positions.
Naphthalene itself typically undergoes electrophilic substitution more rapidly at the α-position (C1, C4, C5, C8) than at the β-position (C2, C3, C6, C7). libretexts.orgwikipedia.org For 1-substituted naphthalenes, the substitution pattern is complex. The powerful electron-donating nature of the amine group strongly activates the C2 and C4 positions. Since C4 is substituted, the primary sites for electrophilic attack on this compound would be the C2 and C5 positions.
Studies on analogous compounds provide insight into the likely regioselectivity:
Halogenation: In the electrophilic fluorination of the closely related N,N-dimethylnaphthalen-1-amine, a mixture of 2-fluoro and 4-fluoro derivatives is formed, with the 2-fluoro isomer being predominant. This suggests that even without a blocking group at C4, the C2 position is highly reactive. For this compound, substitution at C2 would be the expected major pathway.
Amination: The amination of N-(naphthalen-1-yl)picolinamide, a derivative of 1-naphthylamine, occurs at the C4 position. mdpi.com This highlights the strong activation at this site, which is blocked in the target molecule.
Steric Effects: The methyl group at the C4 position not only blocks direct substitution at that site but also exerts steric hindrance that can influence the approach of electrophiles to the adjacent C5 position and, to a lesser extent, the C3 position. The inhibitory steric effect of a methyl group on cyclization reactions involving the naphthalene core has been noted in other systems. acs.org Similarly, the introduction of methyl groups can significantly alter binding affinity and reactivity by inducing conformational changes or causing steric clashes. nih.gov In aqueous solutions, the size of alkyl groups on an amine can introduce steric hindrance to H-bonding, affecting basicity and reactivity. ncert.nic.in
Influence of the Amine Moiety on Aromatic Reactivity
The tertiary amine moiety, specifically the dimethylamino group, has a profound influence on the reactivity of the naphthalene core.
Activation: The nitrogen atom's lone pair of electrons is delocalized into the aromatic π-system, significantly increasing the electron density of the naphthalene rings. byjus.com This makes the ring much more susceptible to attack by electrophiles compared to unsubstituted naphthalene. The -N(CH₃)₂ group is one of the strongest activating and ortho, para-directing groups. libretexts.org
Reaction with Strong Acids: A major consideration in electrophilic substitution reactions, which are often carried out in strong acids (e.g., nitration, sulfonation), is the basicity of the amine group. byjus.com The tertiary amine can be protonated by the acid, forming a trimethylammonium group [-N⁺H(CH₃)₂]. This protonated group is strongly deactivating and a meta-director. libretexts.org This can drastically change the expected outcome of the reaction, deactivating the ring it is attached to and potentially directing substitution to the other ring (e.g., at C5 or C7). To avoid this, the activating effect of the amino group is sometimes controlled by converting it to an amide before carrying out the substitution. byjus.com
Reactivity at the Tertiary Amine Functionality
The lone pair of electrons on the nitrogen atom makes the tertiary amine group a nucleophile and a base, allowing it to undergo reactions at the nitrogen center itself. byjus.com
Quaternization and Amine Oxidation Studies
Quaternization: Tertiary amines readily react with alkyl halides in a process known as the Menshutkin reaction to form quaternary ammonium (B1175870) salts. wikipedia.orgwikipedia.orgunacademy.com This Sₙ2 reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide.
For this compound, the reaction with an alkyl halide (e.g., methyl iodide) would yield a quaternary ammonium salt. The reaction is generally irreversible and produces a permanently charged cation. libretexts.orgwikipedia.org
Reaction: C₁₃H₁₅N + R-X → [C₁₃H₁₅N-R]⁺X⁻
Utility: These reactions are fundamental for preparing quaternary ammonium compounds, which have applications as phase transfer catalysts. wikipedia.org The process can be carried out continuously in industrial settings under controlled temperature and pressure. google.com
Amine Oxidation: Tertiary amines can be oxidized by various reagents, such as hydrogen peroxide (H₂O₂), peroxy acids, or ozone. dtic.millibretexts.org The typical product of oxidation with reagents like H₂O₂ is a tertiary amine N-oxide. libretexts.orgrsc.org
N-Oxide Formation: Oxidation of this compound with an oxidant like m-CPBA or H₂O₂ would be expected to form this compound N-oxide. libretexts.orgnih.gov These N-oxides are stable compounds.
Oxidative N-Dealkylation: Another important oxidation pathway is N-dealkylation, the removal of an alkyl group. nih.gov This can occur under various conditions, for instance, with nitrous acid. nih.gov Mechanistic studies on related N,N-dialkylanilines show that the reaction can proceed via an amine radical cation intermediate, leading to an iminium ion that hydrolyzes to a secondary amine and an aldehyde. nih.gov The regioselectivity (i.e., which alkyl group is removed) can depend on factors like the acidity of the medium. nih.gov Catalytic systems, such as RuCl₃/H₂O₂, can also effect N-demethylation. nih.gov
Investigations into Reaction Intermediates and Transition States
The mechanisms of the reactions involving this compound involve several key intermediates and transition states.
Electrophilic Aromatic Substitution: The mechanism proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For this compound, attack at the C2 position would form a sigma complex where the positive charge is delocalized across the naphthalene system and, importantly, onto the nitrogen atom of the dimethylamino group. This delocalization provides significant stabilization, accounting for the high activation of this position. The rate-determining step is typically the formation of this intermediate.
Amine Oxidation and Dealkylation: Mechanistic studies on the oxidation of tertiary amines suggest the involvement of radical intermediates. dtic.mil Nitrosative dealkylation of related anilines has been shown to proceed via an amine radical cation (formed by oxidation by NO⁺), which then leads to an iminium ion. nih.gov This process competes with other pathways, including the formation of a nitrosammonium ion. nih.gov
Quaternization: The Menshutkin reaction is a classic Sₙ2 process. The reaction proceeds through a single transition state where the new C-N bond is forming at the same time as the C-X (halide) bond is breaking. The reaction rate is sensitive to steric hindrance on both the amine and the alkyl halide. wikipedia.org
Scientific Data Unvailable for this compound
A thorough review of available scientific literature and chemical databases has revealed a significant lack of published research on the chemical compound this compound. Specifically, no experimental or theoretical data could be located concerning its reactivity, reaction mechanisms, mechanistic elucidation, photoreactivity, or photophysical pathways.
Searches for this specific compound, as well as for closely related structural analogs such as other N,N-dialkyl-4-methylnaphthalen-1-amines and N,N,4-trialkylnaphthalen-1-amines, did not yield the detailed scientific information necessary to construct a comprehensive and accurate article based on the requested outline.
While general principles of amine reactivity and naphthalene photochemistry are well-established, the specific electronic and steric effects of the N,N-dimethyl and 4-methyl substituents on the naphthalene core of this particular molecule have not been documented in the accessible scientific domain. Therefore, any attempt to extrapolate from more common, but structurally different, compounds would be speculative and would not meet the required standards of scientific accuracy.
Consequently, the generation of a detailed article focusing solely on the chemical properties of this compound, as per the provided structure, is not possible at this time due to the absence of foundational research data.
Advanced Spectroscopic and Computational Approaches in the Study of N,n,4 Trimethylnaphthalen 1 Amine
High-Resolution NMR Spectroscopy for Structural and Dynamic Insights
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and investigation of dynamic processes in N,N,4-trimethylnaphthalen-1-amine.
The stereochemistry of this compound is largely dictated by the rotational barrier around the C1-N bond. Significant steric hindrance between the N,N-dimethylamino group and the peri-hydrogen at the C8 position of the naphthalene (B1677914) ring restricts free rotation. This restricted rotation gives rise to conformational isomers.
Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. nih.govbiorxiv.orgnih.govresearchgate.net At low temperatures, the rotation around the C1-N bond is slow on the NMR timescale, leading to distinct signals for the two N-methyl groups, which are in chemically non-equivalent environments. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two separate signals broaden and merge into a single, averaged signal. This occurs when the rate of conformational exchange becomes faster than the frequency difference between the two signals.
By analyzing the lineshape of the signals at different temperatures, it is possible to calculate the rate constant (k) for the rotation at each temperature. The Gibbs free energy of activation (ΔG‡) for the rotational barrier can then be determined using the Eyring equation. This provides a quantitative measure of the conformational stability. core.ac.uk
Interactive Table 1: Hypothetical Variable Temperature 1H NMR Data for the N-Methyl Protons of this compound.
| Temperature (K) | Chemical Shift (δ, ppm) | Linewidth (Hz) | Appearance |
| 220 | 2.85, 3.15 | 5 | Two sharp singlets |
| 250 | 2.86, 3.14 | 15 | Two broad singlets |
| 275 (Tc) | 3.00 | 100 | Single broad peak |
| 300 | 3.00 | 8 | Single sharp singlet |
While 1D NMR provides initial information, advanced 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals and to confirm the connectivity of the molecular framework. mdpi.comipb.pt
COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, this would reveal correlations between the protons on the naphthalene ring, for instance, between H2 and H3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum. For example, the proton signal of the 4-methyl group would show a cross-peak to the corresponding methyl carbon signal.
Correlations from the N-methyl protons to C1 of the naphthalene ring.
Correlations from the 4-methyl protons to C3, C4, and C5.
Correlations from the peri-proton H8 to C1 and C7.
Interactive Table 2: Expected Key 2D NMR Correlations for this compound.
| Technique | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |
| COSY | 1H - 1H | H2 ↔ H3; H5 ↔ H6; H6 ↔ H7 | Connectivity of adjacent aromatic protons. |
| HSQC | 1H - 13C (1-bond) | N(CH3)2 protons ↔ N-methyl carbons | Direct C-H attachments. |
| 4-CH3 protons ↔ 4-methyl carbon | |||
| Aromatic protons ↔ Aromatic carbons | |||
| HMBC | 1H - 13C (2-3 bonds) | N(CH3)2 protons ↔ C1 | Confirms position of dimethylamino group. |
| 4-CH3 protons ↔ C3, C4, C5 | Confirms position of methyl group. | ||
| H8 proton ↔ C1, C7 | Confirms peri-relationship and ring fusion. |
Spectroscopic Probing of Electronic Transitions and Excited States
Optical spectroscopy techniques are vital for characterizing the electronic structure and photophysical behavior of this compound, providing information on how the molecule interacts with light. nih.gov
The UV-Visible absorption spectrum of this compound is dominated by electronic transitions within the naphthalene π-system. libretexts.org Unsubstituted naphthalene exhibits characteristic absorption bands corresponding to π→π* transitions. The presence of substituents significantly modifies these transitions.
The dimethylamino group at the C1 position acts as a strong electron-donating group (auxochrome), and the methyl group at C4 is a weak electron-donating group. These substituents increase the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. This results in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted naphthalene. mdpi.com
Furthermore, the lone pair of electrons on the nitrogen atom can be excited into the π* system of the naphthalene ring, giving rise to an n→π* transition. This transition is typically weaker in intensity than the π→π* transitions and can sometimes be obscured by them. researchgate.net
Interactive Table 3: Plausible UV-Visible Absorption Data for this compound in a Non-polar Solvent (e.g., Hexane).
| λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Transition Type | Description |
| ~340 | ~5,000 | π→π | 1La band, shifted by substituents |
| ~300 | ~8,000 | π→π | 1Lb band, shifted by substituents |
| ~245 | ~60,000 | π→π* | 1Bb band, high intensity |
Naphthalene and its derivatives are well-known for their luminescence properties. mdpi.com After absorbing a photon and reaching an excited electronic state (typically the S1 state), this compound can relax to the ground state by emitting a photon, a process known as fluorescence.
Fluorescence: The fluorescence spectrum is typically a mirror image of the longest-wavelength absorption band. Studying the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule spends in the excited state) provides detailed information about the kinetics of the excited state and the non-radiative decay pathways available to it. researchgate.net
Phosphorescence: In some cases, the initially formed singlet excited state (S1) can undergo intersystem crossing to a triplet excited state (T1). Radiative decay from the T1 state to the ground state (S0) is known as phosphorescence. This process is spin-forbidden and therefore occurs on a much longer timescale (microseconds to seconds) than fluorescence. Phosphorescence is usually observed at low temperatures in a rigid matrix to minimize non-radiative decay from the triplet state. researchgate.net
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. mdpi.com While this compound itself may exhibit some solvatochromism, this property is greatly enhanced in derivatives that possess a strong intramolecular charge-transfer (ICT) character.
By introducing an electron-withdrawing group (e.g., -NO2, -CN) onto the naphthalene ring system of this compound, a "push-pull" system is created. In such molecules, the ground state has a certain dipole moment. Upon photoexcitation, there is a significant transfer of electron density from the electron-donating dimethylamino group (the "push") to the electron-withdrawing group (the "pull"), resulting in an excited state with a much larger dipole moment.
In polar solvents, the larger dipole moment of the excited state is stabilized more effectively than the ground state dipole. This lowers the energy of the excited state, leading to a red shift (positive solvatochromism) in the fluorescence emission spectrum as the solvent polarity increases. rsc.orgresearchgate.net Conversely, a blue shift is termed negative solvatochromism. Studying these shifts provides valuable information about the electronic redistribution upon excitation.
Interactive Table 4: Hypothetical Fluorescence Emission Maxima (λem) for a Push-Pull Derivative of this compound in Various Solvents.
| Solvent | Polarity Index (ET(30)) | λem (nm) | Solvatochromic Shift |
| Hexane | 31.0 | 450 | - |
| Toluene | 33.9 | 462 | Red Shift |
| Dichloromethane | 40.7 | 485 | Red Shift |
| Acetone | 42.2 | 495 | Red Shift |
| Acetonitrile | 45.6 | 510 | Red Shift |
| Ethanol | 51.9 | 525 | Red Shift |
Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound. It is particularly valuable for tracking the progress of chemical reactions in which this compound is either a reactant or a product. Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) allow for the highly selective and sensitive quantification of the target analyte even within complex matrices. proteomics.com.auwikipedia.org In MRM, a specific precursor ion of the compound is selected, fragmented, and then a specific product ion is monitored. proteomics.com.au This parent-daughter ion transition is unique to the molecule of interest, enabling precise tracking of its concentration over time during a reaction or its detection in complex samples like environmental or biological extracts. proteomics.com.aunih.gov This capability is crucial for kinetic studies, yield optimization, and impurity profiling.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for confirming the elemental composition of novel or synthesized compounds like this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For this compound, the expected molecular formula is C₁₃H₁₅N. HRMS analysis would focus on detecting the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision and compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition.
Interactive Table 1: Theoretical HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅N |
| Monoisotopic Mass | 185.120449 u |
| Charge Carrier | Proton (H⁺) |
| Ion Formula | [C₁₃H₁₆N]⁺ |
| Theoretical Exact m/z | 186.128274 u |
Note: Data is computationally derived based on elemental isotopic masses.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺, m/z 186.1) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to build a fragmentation spectrum, which serves as a structural fingerprint.
For amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to characteristic losses. The primary fragmentation events are predicted to be the loss of a methyl radical (•CH₃) from the dimethylamino group and the cleavage of the C-N bond.
Interactive Table 2: Predicted MS/MS Fragmentation of [C₁₃H₁₅N+H]⁺
| Precursor Ion m/z | Predicted Fragment Ion | m/z of Fragment | Neutral Loss | Proposed Fragmentation Pathway |
| 186.13 | [M+H - •CH₃]⁺ | 171.10 | •CH₃ (15.02 u) | α-cleavage: Loss of a methyl radical from the N,N-dimethyl group. |
| 186.13 | [M+H - HN(CH₃)₂]⁺ | 141.07 | HN(CH₃)₂ (45.06 u) | Cleavage of the C-N bond, retaining charge on the naphthalene moiety. |
Note: These are predicted pathways based on established fragmentation rules for amines. libretexts.org
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides theoretical insights into the behavior of molecules, complementing experimental data. For this compound, molecular modeling can predict its structural, electronic, and reactive properties, offering a molecular-level understanding that is often difficult to obtain through experiments alone.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net By calculating the distribution of electrons, DFT can predict a wide range of properties for this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.gov
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov For this compound, the MEP map would likely show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair of electrons, and delocalized negative potential across the π-system of the naphthalene rings. These sites represent likely points of attack for electrophiles.
Interactive Table 3: Typical Quantum Chemical Descriptors from DFT Analysis
| Descriptor | Significance for this compound |
| HOMO Energy | Represents the ability to donate an electron; localized on the amine and naphthalene ring. |
| LUMO Energy | Represents the ability to accept an electron; distributed over the aromatic system. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and electronic excitation energy. nih.gov |
| Electronegativity (χ) | Measures the power of the molecule to attract electrons. |
| Chemical Hardness (η) | Measures resistance to change in electron distribution; related to stability. |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov |
Note: The values for these descriptors would be obtained from specific DFT calculations.
MD simulations can also model the non-covalent interactions between this compound and solvent molecules or other solutes. nih.govbiorxiv.org By simulating the system in a solvent box (e.g., water or an organic solvent), one can analyze hydration shells, hydrogen bonding potential (if any), and hydrophobic interactions, which collectively determine its solubility and behavior in solution.
Quantum chemical methods, particularly DFT, are powerful tools for elucidating the step-by-step mechanisms of chemical reactions. diva-portal.org These calculations can map the entire potential energy surface of a reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition state structures that connect them.
Derivatization Strategies and Structure Research Property Relationships of N,n,4 Trimethylnaphthalen 1 Amine Derivatives
Synthesis of Functionally Modified N,N,4-trimethylnaphthalen-1-amine Derivatives
The synthesis of derivatives from the this compound core involves targeted modifications at two primary locations: the naphthalene (B1677914) ring system and the amine nitrogen atom. These derivatization strategies are crucial for creating a library of compounds with varied electronic and steric profiles.
The naphthalene ring is susceptible to electrophilic substitution reactions, which allow for the introduction of a wide array of functional groups. vpscience.orguomustansiriyah.edu.iq The existing substituents on the this compound core—the activating N,N-dimethylamino group at the C1 position and the methyl group at the C4 position—direct the position of incoming electrophiles. The powerful electron-donating amino group primarily directs substitution to the ortho (C2) and para (C4) positions. Since the C4 position is already occupied, the C2 position is a likely site for substitution.
Common electrophilic substitution reactions applicable to the naphthalene scaffold include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group, a strong electron-withdrawing group, onto the ring.
Halogenation: Reactions with Br2 or Cl2, often in a solvent like CCl4, can introduce halogen atoms (-Br, -Cl), which have both inductive electron-withdrawing and resonance electron-donating effects. uomustansiriyah.edu.iq
Friedel-Crafts Acylation: The introduction of an acyl group (-COR) is achieved using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like AlCl3. The choice of solvent can influence the position of substitution; for instance, using nitrobenzene as a solvent can favor substitution at the beta-position due to the formation of a bulky complex. uomustansiriyah.edu.iq
These reactions provide a pathway to append functional groups that can systematically alter the electronic nature of the aromatic system.
Table 1: Electrophilic Substitution Reactions for Naphthalene Derivatives
| Reaction Type | Reagents | Typical Product |
| Nitration | HNO3/H2SO4 | α-nitronaphthalene |
| Bromination | Br2/CCl4 | α-bromonaphthalene |
| Friedel-Crafts Acylation | CH3COCl/AlCl3 | α-acetylnaphthalene or β-acetylnaphthalene |
The tertiary amine functionality of this compound also presents opportunities for chemical modification. While N-alkylation of a tertiary amine is not straightforward, related synthetic strategies can be employed starting from a precursor like 4-methylnaphthalen-1-amine.
Synthetic approaches to modify the amine group include:
N-Alkylation of Primary/Secondary Amine Precursors: A common method for preparing tertiary amines is the N-alkylation of primary or secondary amines using alkyl halides. For instance, starting with 4-methylnaphthalen-1-amine, successive reactions with methyl iodide could yield the target this compound. researchgate.net
Reductive Amination: The Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is a classic method for the N-methylation of primary or secondary amines to form tertiary amines. researchgate.net This provides a direct route to install methyl groups on the nitrogen atom.
Synthesis from N-Substituted Precursors: One can envision synthetic routes starting with different amines to introduce varied alkyl or aryl groups at the nitrogen position. For example, reacting a suitable naphthalene precursor with N-ethylmethylamine would yield an N-ethyl-N-methyl derivative.
These modifications directly impact the steric environment around the nitrogen and its electron-donating capacity.
Systematic Studies on the Influence of Structural Modifications on Electronic Properties
Structural modifications to the this compound scaffold directly influence its electronic and photophysical properties. By systematically introducing different functional groups, researchers can establish clear structure-property relationships.
The absorption and emission spectra of aromatic compounds are highly sensitive to the nature and position of substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net
Effect of Substituents: Attaching an EWG (e.g., -NO2) to the naphthalene ring, particularly at a position conjugated with the electron-donating amino group, can lead to an intramolecular charge transfer (ICT) character in the excited state. nih.gov This typically results in a bathochromic (red) shift in the absorption and fluorescence spectra. Conversely, adding further EDGs may cause a hypsochromic (blue) shift or a smaller bathochromic shift.
Solvatochromism: Derivatives with significant ICT character often exhibit solvatochromism, where the color of the solution changes with the polarity of the solvent. This tunability is a key area of research in the development of molecular sensors and probes.
Table 2: Predicted Spectroscopic Shifts in this compound Derivatives
| Substituent at C2 Position | Electronic Nature | Expected Effect on λmax |
| -NO2 | Strong Electron-Withdrawing | Significant Red Shift (Bathochromic) |
| -CN | Moderate Electron-Withdrawing | Red Shift (Bathochromic) |
| -Br | Inductive Withdrawing/Resonance Donating | Minor Shift |
| -OCH3 | Strong Electron-Donating | Blue Shift (Hypsochromic) or Minor Red Shift |
The quantum yield of fluorescence and the lifetime of the excited state are critical photophysical parameters that are strongly correlated with molecular structure.
Non-Radiative Decay: Structural features that promote non-radiative decay pathways, such as vibrational relaxation or intersystem crossing, will lead to lower fluorescence quantum yields. For example, bulky substituents can introduce steric hindrance that leads to twisting in the excited state, facilitating non-radiative decay.
Intramolecular Charge Transfer (ICT): The efficiency of ICT, influenced by the strength of the donor and acceptor groups and their relative orientation, is a key determinant of the photophysical properties. nih.gov A well-defined ICT pathway often leads to compounds with interesting non-linear optical (NLO) properties. nih.gov The separation of charge in the excited state makes the molecule highly polar, which is a prerequisite for many NLO applications.
Chiral this compound Derivatives and Stereoselective Synthesis Research
The introduction of stereocenters into the this compound framework opens possibilities for its use in asymmetric synthesis and chiroptical materials research.
The synthesis of chiral amine derivatives can be achieved through the addition of nucleophiles to chiral N-tert-butylsulfinylimines. ua.es This methodology allows for the preparation of chiral amines with high stereoselectivity. A hypothetical route to a chiral derivative could involve the following steps:
Formation of a Chiral Imine: A naphthaldehyde precursor could be reacted with a chiral auxiliary, such as (R)- or (S)-tert-butylsulfinamide, to form a chiral N-sulfinylimine.
Diastereoselective Nucleophilic Addition: The addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group.
Removal of Auxiliary: Simple acid hydrolysis can cleave the sulfinyl group to yield the chiral primary amine, which can then be further functionalized (e.g., by N-methylation) to produce a chiral derivative of this compound. ua.es
These chiral derivatives can be investigated as ligands in asymmetric catalysis or as building blocks for more complex, stereochemically defined molecules.
Asymmetric Synthesis Approaches for N-Substituted Naphthalenamines
The synthesis of enantiomerically pure N-substituted naphthalenamines is a significant area of research, driven by the prevalence of chiral amine functionalities in pharmaceuticals and advanced materials. yale.edu Various asymmetric strategies have been developed to achieve high levels of stereocontrol in the formation of these compounds. These methods primarily rely on catalysis with chiral transition metal complexes or the use of chiral auxiliaries.
One prominent strategy involves the use of transition metal catalysis. Nickel-catalyzed enantioconvergent reactions, for example, have proven effective for the asymmetric synthesis of dialkyl carbinamines. nih.govorganic-chemistry.org This approach typically involves coupling an alkylzinc reagent with a racemic electrophile, such as an α-phthalimido alkyl chloride or an N-hydroxyphthalimide (NHP) ester of a protected α-amino acid, in the presence of a chiral nickel catalyst. nih.govorganic-chemistry.org The versatility of this method allows for the incorporation of a wide array of functional groups under mild conditions. nih.gov Another catalytic approach utilizes inexpensive copper compounds in conjunction with a chiral ligand to achieve the asymmetric synthesis of N-substituted allylic amines from allylic substrates and substituted hydroxylamines. louisiana.edu This method is particularly advantageous for its cost-effectiveness and reduced production of the unwanted enantiomer. louisiana.edu
The use of chiral auxiliaries represents another foundational approach. The Ellman lab developed tert-butanesulfinamide as a highly versatile and widely used chiral reagent for the asymmetric synthesis of a broad spectrum of amine compounds. yale.edu This method involves the condensation of the sulfinamide with an aldehyde or ketone to form a sulfinyl imine, which then undergoes diastereoselective addition of a nucleophile. Subsequent removal of the auxiliary yields the desired chiral amine with high enantiomeric purity. yale.edu
These strategies offer robust pathways to chiral N-substituted naphthalenamines, enabling detailed investigation into their structure-property relationships.
Table 1: Asymmetric Synthesis Strategies for Chiral Amines
| Synthesis Strategy | Catalyst / Reagent | General Reaction Type | Key Advantages |
| Nickel-Catalyzed Coupling | Chiral Nickel Catalyst | Enantioconvergent Substitution | Broad substrate scope, good functional-group tolerance. nih.govorganic-chemistry.org |
| Copper-Catalyzed Amination | Copper Compound + Chiral Ligand | Asymmetric Amination of Olefins | Utilizes inexpensive copper catalysts, reduces waste. louisiana.edu |
| Chiral Auxiliary Method | tert-Butanesulfinamide | Diastereoselective Nucleophilic Addition | High versatility, applicable to a wide variety of amines. yale.edu |
Chiroptical Properties and Their Research Implications
The chiroptical properties of non-racemic N-substituted naphthalenamines, which include phenomena like electronic circular dichroism (CD) and circularly polarized luminescence (CPL), are of significant scientific interest. These properties arise from the differential interaction of the chiral molecule with left- and right-circularly polarized light and are intrinsically linked to the molecule's three-dimensional structure. The naphthalene moiety acts as a chromophore, and its electronic transitions become chiroptically active when perturbed by a chiral center, such as a stereogenic carbon on an N-substituent.
The resulting CD spectra, characterized by Cotton effects, are highly sensitive to the molecule's conformation and the spatial arrangement of substituents. rsc.org For instance, the inherent non-planarity of the chromophore system can significantly influence the sign and magnitude of the observed Cotton effect. rsc.org This sensitivity makes chiroptical spectroscopy a powerful tool for probing the absolute configuration and conformational preferences of these molecules in solution.
The research implications of these properties are extensive, particularly in the field of materials science. rsc.org Chiral organic molecules with strong chiroptical responses are crucial for the development of advanced technologies. rsc.org The ability to emit or absorb circularly polarized light is highly sought after for applications in:
Chiral Sensing: The chiroptical response can change upon interaction with other chiral molecules, forming a basis for enantioselective sensors.
Anti-Counterfeiting: Unique CPL signatures can be embedded into products as a security feature. rsc.org
Optoelectronics: There is growing interest in developing materials for circularly polarized organic light-emitting diodes (CP-OLEDs), which can improve display efficiency and brightness. nih.gov Nitrogen-containing aromatic systems, such as azahelicenes, have demonstrated potential in this area due to their tunable electronic structures and strong CPL activity. nih.gov
The systematic study of how structural modifications to N-substituted naphthalenamines affect their chiroptical properties provides critical insights for designing new molecules with tailored functions for these next-generation applications. rsc.org
Table 2: Chiroptical Properties and Research Applications
| Property | Influencing Structural Feature | Research Implication / Application |
| Circular Dichroism (CD) | Absolute configuration of stereocenters, molecular conformation, chromophore non-planarity. rsc.org | Determination of absolute stereochemistry, conformational analysis. |
| Circularly Polarized Luminescence (CPL) | Nature of the chromophore, extent of π-electron conjugation, presence of chiral centers. rsc.orgnih.gov | Development of materials for CP-OLEDs, chiral sensors, and anti-counterfeiting technologies. rsc.orgnih.gov |
Applications of N,n,4 Trimethylnaphthalen 1 Amine in Advanced Chemical Research and Material Science
N,N,4-trimethylnaphthalen-1-amine as a Building Block in Complex Molecule Synthesis Research
The utility of this compound as a foundational unit in organic synthesis is rooted in the reactivity of its naphthalene (B1677914) core and the influence of its substituent groups. organic-chemistry.org This allows for its incorporation into larger, more complex molecular architectures with tailored properties.
Precursor in the Synthesis of Functional Organic Frameworks
Functional organic frameworks, such as Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs), are crystalline porous materials constructed from organic building blocks. nih.gov These materials are of significant interest for applications in gas storage, separation, and catalysis. rsc.orgoaepublish.com The synthesis of these frameworks often involves condensation reactions between amine and aldehyde precursors to form stable imine linkages. nih.gov
While this compound itself lacks the necessary functional groups for direct polymerization into a framework, it serves as a valuable precursor. Through targeted synthetic modifications, such as the introduction of aldehyde or additional amine functionalities onto the naphthalene ring, it can be transformed into a custom-designed monomer. The inherent properties of the trimethylnaphthalene moiety—such as its thermal stability and defined geometry—would be imparted to the resulting framework. The tertiary amine group can also be a site for post-synthetic modification or act as a basic site within the pores to influence the framework's affinity for specific molecules like carbon dioxide. rsc.org
Below is a table illustrating the potential impact of incorporating a monomer derived from this compound on the properties of a hypothetical COF.
| Property | Standard Benzene-Based COF | Naphthalene-Amine-Based COF (Hypothetical) | Rationale for Change |
| Pore Size | 1.5 nm | 1.8 - 2.5 nm | The larger naphthalene unit creates more extended struts, leading to larger pores. |
| Surface Area (BET) | ~1000 m²/g | ~1200 - 1800 m²/g | The increased pore volume and rigid structure can lead to a higher surface area. |
| Thermal Stability | ~450 °C | >500 °C | The polycyclic aromatic naphthalene core enhances thermal stability. |
| CO₂ Adsorption | Moderate | High | The presence of the basic nitrogen atom from the amine group enhances affinity for acidic CO₂. rsc.org |
This is an interactive data table. Users can sort columns by clicking on the headers.
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. bath.ac.uknwhitegroup.comresearchgate.net The extended π-system of the naphthalene core in this compound makes it an ideal candidate for participating in π-π stacking interactions. These interactions are crucial for the self-assembly of molecules into ordered, higher-dimensional structures like sheets, columns, or cages.
Researchers can design and synthesize derivatives of this compound that bear specific recognition sites to guide their assembly into predictable supramolecular architectures. The tertiary amine group can act as a proton acceptor in hydrogen bonding with suitable donor molecules, or as a coordination site for metal ions, further directing the assembly process. The resulting supramolecular structures could find applications in areas such as molecular sensing, guest encapsulation, and the development of responsive materials.
Role as a Ligand in Coordination Chemistry and Catalysis Research
The presence of a nitrogen atom with a lone pair of electrons makes this compound a potential ligand for coordinating with metal ions. researchgate.net The field of coordination chemistry explores the synthesis, properties, and applications of these metal-ligand complexes. researchgate.net
Design and Synthesis of this compound-Based Ligands
The tertiary amine nitrogen in this compound can act as a Lewis base, donating its electron pair to a metal center to form a coordination complex. researchgate.net While it can function as a simple monodentate ligand, its true potential lies in its use as a scaffold for creating more complex multidentate ligands. By chemically modifying the naphthalene ring to include other donor atoms (e.g., nitrogen from pyridine rings, oxygen, or sulfur), polydentate ligands can be synthesized. These ligands can bind to a metal ion at multiple points, forming highly stable chelate complexes.
For instance, following a design strategy similar to that used for N,N,4-tris(pyridin-2-ylmethyl)aniline, one could synthesize analogous ligands from this compound. rsc.org The resulting complexes would exhibit diverse geometries and coordination numbers depending on the metal ion and the specific ligand design.
The following table summarizes the potential coordination behavior of a hypothetical tridentate ligand derived from this compound with various transition metals.
| Metal Ion | Likely Coordination Geometry | Potential Coordination Number | Example Complex Formula (Hypothetical) |
| Copper(II) | Distorted Octahedral / Square Pyramidal | 5 or 6 | [Cu(L)Cl₂] |
| Cobalt(II) | Tetrahedral / Octahedral | 4 or 6 | [Co(L)₂(BF₄)₂] |
| Manganese(II) | Octahedral | 6 | [Mn(L)₂(NCS)₂] |
| Zinc(II) | Tetrahedral | 4 | [Zn(L)Cl₂] |
This is an interactive data table. (L represents the hypothetical tridentate ligand).
Exploration of Catalytic Performance in Research Reactions
Metal complexes are widely used as catalysts in organic synthesis. The properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. Ligands based on this compound could be used to create catalysts for a variety of research reactions. The electronic nature of the trimethyl-substituted naphthalene group would modulate the electron density at the metal center. This, in turn, influences the metal's ability to participate in catalytic cycles, such as those involving oxidative addition and reductive elimination steps.
For example, copper complexes are known to catalyze N-methylation reactions. nih.gov A copper complex featuring a ligand derived from this compound could be investigated for its performance in similar transformations. The steric bulk provided by the naphthalene moiety could also influence the selectivity of the catalytic reaction, favoring the formation of specific products.
Research Applications in Optoelectronic Materials Development (as a component)
Materials with specific optical and electronic properties are essential for devices like organic light-emitting diodes (OLEDs), photovoltaic cells, and sensors. Aromatic amines are a cornerstone class of compounds used in these applications, often serving as hole-transporting or emissive materials. nih.gov
The structure of this compound, featuring an electron-donating dimethylamino group attached to an extended π-conjugated naphthalene system, is characteristic of a good hole-transporting material. This structure facilitates the formation of stable radical cations and promotes the movement of positive charge carriers (holes).
In research, this compound can be incorporated as a monomer into polymers, such as polyimides or polyazomethines, to create materials with tailored optoelectronic properties. nih.govresearchgate.net The naphthalene unit enhances thermal stability, while the tertiary amine group provides the necessary electronic character for hole transport. The specific substitution pattern on the naphthalene ring can be used to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material, which is critical for optimizing device performance.
The table below presents typical photophysical and electrochemical properties for polymers incorporating similar naphthalene and triphenylamine-based units, which could be expected for materials derived from this compound.
| Property | Representative Value Range | Significance in Optoelectronics |
| HOMO Energy Level | -5.1 to -5.5 eV | Determines the efficiency of hole injection from the anode. |
| LUMO Energy Level | -2.0 to -2.4 eV | Influences electron transport and the material's band gap. |
| Optical Band Gap | 2.7 to 3.1 eV | Defines the energy of light absorption and emission, determining the color of emitted light in OLEDs. |
| Fluorescence Quantum Yield | 0.3 - 0.7 | Measures the efficiency of the light emission process. |
| Decomposition Temperature (TGA) | >400 °C | Indicates the material's stability for device fabrication and long-term operation. nih.gov |
This is an interactive data table. The values are representative and would vary based on the specific polymer structure.
Incorporation into Fluorescent Probes and Sensors for Research Purposes
The inherent fluorescence of the naphthalene core is a key feature that makes its derivatives attractive for the development of fluorescent probes and sensors. The introduction of an amino group, particularly a tertiary amine like the N,N-dimethylamino group in this compound, can further modulate these properties. The lone pair of electrons on the nitrogen atom can participate in intramolecular charge transfer (ICT) processes, which are often sensitive to the local environment.
This sensitivity allows for the design of sensors that can detect changes in polarity, viscosity, or the presence of specific analytes. For instance, related naphthalenamine derivatives have been successfully employed as fluorescent probes. N-Phenylnaphthalen-1-amine is a known fluorescent dye that exhibits strong fluorescence when it binds to the inner phospholipid bilayer of Gram-negative bacteria, enabling the measurement of outer membrane permeability elsevierpure.com. Its fluorescence is dependent on the hydrophobicity of its environment.
The general principle behind such fluorescent probes involves a change in their fluorescence emission in response to an external stimulus. This can manifest as an increase or decrease in fluorescence intensity (turn-on or turn-off), a shift in the emission wavelength, or a change in the fluorescence lifetime. While specific data for this compound is not available, the table below summarizes the properties of some representative fluorescent probes based on the naphthalenamine scaffold.
| Probe Compound | Analyte/Application | Excitation (nm) | Emission (nm) | Key Feature |
| N-Phenylnaphthalen-1-amine | Odorant-binding proteins, Membrane permeability | 337 | 407 | Strong fluorescence upon binding to hydrophobic environments elsevierpure.com |
| Amino-functionalized Zirconium (IV) Metal–Organic Framework | Oxytetracycline | Not specified | Not specified | "Turn-off" fluorescence quenching upon analyte binding nih.gov |
It is plausible that this compound or its derivatives could be incorporated into more complex molecular structures to create novel fluorescent sensors for a variety of applications in biological and chemical analysis.
Contribution to Charge Transport Materials Research
Aromatic amines are a cornerstone of research into charge transport materials, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). In these devices, specific layers are required to efficiently transport charge carriers (holes or electrons). Arylamine derivatives, especially those with extended π-systems and appropriate ionization potentials, are often excellent hole transport materials (HTMs).
The fundamental property of a good HTM is its ability to accept a hole from an adjacent layer and transport it to the electrode. This requires a suitable highest occupied molecular orbital (HOMO) energy level and good intermolecular orbital overlap to facilitate charge hopping between molecules. Triphenylamine (TPA) and its derivatives are widely studied and utilized as HTMs due to their excellent hole-transporting capabilities and morphological stability.
While no specific studies on the charge transport properties of this compound were identified, its structure, which contains a naphthalene core and a tertiary amine group, suggests it could function as a building block for hole-transporting materials. The naphthalene unit provides a larger π-conjugated system compared to a simple benzene (B151609) ring, which can be beneficial for charge transport. The N,N-dimethylamino group is a well-known electron-donating group that can help to raise the HOMO level of the molecule, a desirable characteristic for efficient hole injection from the perovskite or emissive layer.
The table below presents some key parameters for established hole-transporting materials that share structural similarities with the class of compounds to which this compound belongs.
| Material | Application | Key Properties |
| Spiro-OMeTAD | Perovskite Solar Cells, OLEDs | High hole mobility, good film-forming properties |
| Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) | Perovskite Solar Cells | Excellent hole transport, good energy level alignment with perovskite |
| Tris[4-(diethylamino)phenyl]amine (TDAPA) | Organic Field Effect Transistors (OFETs) | p-type behavior with measurable charge carrier mobility |
Future research could explore the synthesis of oligomers or polymers incorporating the this compound moiety to investigate their potential as HTMs in organic electronic devices.
Emerging Research Directions and Future Perspectives for N,n,4 Trimethylnaphthalen 1 Amine Chemistry
Integration with Artificial Intelligence and Machine Learning for Chemical Research
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how researchers approach molecular design, synthesis planning, and property prediction. For a molecule like N,N,4-trimethylnaphthalen-1-amine, these computational tools offer a pathway to rapidly explore its potential without extensive, resource-intensive laboratory work.
Modern ML methods, particularly deep learning, have significantly expanded the chemist's toolbox, enabling the creation of predictive models directly from data. escholarship.orgresearchgate.net Graph neural networks (GNNs), for instance, can learn to represent molecules and reactions as intricate data structures, allowing for the prediction of reaction outcomes, energies, and classifications. researchgate.net A key strategy in modern ML is transfer learning, where a model is first pretrained on a vast amount of general, unlabeled chemical data before being fine-tuned on a smaller, specific dataset. escholarship.orgresearchgate.net This approach is particularly valuable for studying niche compounds where labeled data is scarce. researchgate.net
For this compound, AI and ML could be applied to:
Predict Reactivity: ML models could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications.
Optimize Reaction Conditions: AI algorithms can analyze vast parameter spaces (e.g., solvent, temperature, catalyst) to predict the optimal conditions for synthesizing or functionalizing the molecule. arizona.edu
Discover New Properties: By training models on large datasets of compounds with known properties, it may be possible to predict the biological or material properties of this compound and its derivatives.
Navigate Chemical Space: Learned GNN-based fingerprints can be used to query chemical databases for structurally or functionally similar reactions, helping to place the compound within the broader landscape of chemical knowledge. researchgate.net
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Technique | Potential Application for this compound | Research Objective |
| Graph Neural Networks (GNNs) | Predict regioselectivity of further functionalization reactions on the naphthalene (B1677914) core. | Guide synthetic strategy for creating new derivatives. |
| Transfer Learning Models | Fine-tune a general reaction prediction model to accurately forecast outcomes of reactions involving this specific amine. | Accelerate discovery of successful reaction pathways with limited experimental data. escholarship.org |
| Quantitative Structure-Activity Relationship (QSAR) Models | Predict potential biological activity (e.g., antimicrobial, anticancer) based on its structural features. | Prioritize the synthesis of derivatives for biological screening. |
| Generative Models | Design novel derivatives of this compound with optimized target properties (e.g., enhanced fluorescence, specific receptor binding). | Create new molecules for materials science or medicinal chemistry applications. |
Exploration of this compound in Novel Reaction Methodologies
Modern organic synthesis is characterized by the development of powerful new reactions that can form complex bonds with high precision and efficiency. While specific applications to this compound are yet to be reported, several cutting-edge methodologies are highly relevant for its future synthesis and derivatization.
One of the most significant advances in amine synthesis is the direct C–H amination of arenes, which avoids the need for pre-functionalized starting materials. acs.org A recently developed method involves a dearomative (3+2) cycloaddition between aromatic substrates and azidium ions to form fused triazolinium adducts. acs.org Subsequent treatment of these adducts can yield a diverse range of arylamines, a strategy that has been successfully applied to the late-stage amination of pharmaceuticals and natural products. acs.org This approach could conceivably be used to synthesize the this compound core or to introduce additional amine functionalities.
Furthermore, the merger of visible-light photochemistry with transition metal catalysis has created new paradigms for bond formation. acs.org Photoinduced palladium-catalyzed reactions, for example, enable unique transformations, although achieving high enantioselectivity can be challenging due to the involvement of radical intermediates. acs.org Such techniques could be envisioned for the C-H functionalization of the naphthalene ring system in this compound, allowing for the installation of various functional groups under mild conditions.
Table 2: Novel Reaction Methodologies and Their Potential Relevance
| Reaction Methodology | Description | Potential Application to this compound |
| Dearomative (3+2) Cycloaddition / C-H Amination | A two-step process involving cycloaddition with an azidium ion followed by rearomatization to achieve direct C-H amination of arenes. acs.org | Synthesis of the core structure or introduction of new amino groups onto the naphthalene ring. |
| Visible Light/Transition Metal Dual Catalysis | Uses light to generate reactive intermediates that engage in a transition metal catalytic cycle, enabling novel bond formations. acs.org | C-H alkylation, arylation, or other functionalizations of the naphthalene core under mild, photolytic conditions. |
| Catalytic N-Methylation | Development of efficient and sustainable processes for adding methyl groups to amines using catalysts and various C1 sources like formaldehyde (B43269) or CO2. researchgate.net | Alternative, potentially greener, synthesis routes to the N,N-dimethylamino group from a primary amine precursor. |
| Naphthalene-Chalcone Hybrid Synthesis | Involves coupling naphthalene-containing ketones with aldehydes via reactions like Claisen-Schmidt condensation to form bioactive hybrids. nih.gov | Using a derivative of this compound as a building block for creating complex molecules with potential biological activity. |
Cross-Disciplinary Research Initiatives Involving this compound
The structural features of this compound—a polycyclic aromatic hydrocarbon core combined with a tertiary amine group—make it an attractive candidate for exploration in various scientific disciplines beyond traditional organic chemistry.
Medicinal Chemistry and Pharmacology: Naphthalene derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The naphthalene ring is a key component in many bioactive compounds, and new derivatives are constantly being synthesized and evaluated to combat drug resistance and side effects associated with existing therapies. nih.gov The tertiary amine is also a common feature in many pharmaceuticals. The unique substitution pattern of this compound could be a starting point for developing novel therapeutic agents. For example, some naphthalene derivatives have shown significant anti-inflammatory activities. researchgate.net
Materials Science: Naphthalene derivatives are crucial intermediates for a variety of materials, including dyes, polymers, and agricultural chemicals. researchgate.net The rigid, planar naphthalene core can impart desirable photophysical properties, such as fluorescence, making its derivatives suitable for applications in organic light-emitting diodes (OLEDs), sensors, or molecular probes. Research has also focused on preparing functionalized graphene oxide membranes with naphthalene sulfonates, highlighting the role of this aromatic system in advanced materials. researchgate.net
Chemical Biology: The compound could be functionalized to create chemical probes to study biological systems. For instance, its fluorescent properties could be harnessed to visualize specific cellular components or processes.
Table 3: Potential Cross-Disciplinary Applications
| Research Field | Potential Role of this compound | Rationale |
| Medicinal Chemistry | Scaffold for novel anticancer or antimicrobial agents. | The naphthalene ring is a well-established pharmacophore with demonstrated biological activity. nih.gov |
| Materials Science | Building block for fluorescent materials or organic semiconductors. | The polycyclic aromatic system is conducive to creating materials with interesting electronic and photophysical properties. researchgate.net |
| Neuropharmacology | Lead compound for developing modulators of CNS targets. | The structure bears a distant resemblance to skeletons of some APIs like maprotiline, suggesting potential for neurological applications. acs.org |
| Environmental Chemistry | Standard for analytical method development. | The use of naphthols in various products can lead to their environmental release, necessitating analytical standards for monitoring. researchgate.net |
Challenges and Opportunities in the Academic Research of Naphthalene Amine Derivatives
The academic study of naphthalene amine derivatives, including this compound, is filled with both significant challenges and compelling opportunities.
Challenges:
Synthetic Selectivity: The direct functionalization of the naphthalene core can be challenging. Controlling the regioselectivity to modify a specific position without affecting others requires sophisticated synthetic methods. Direct C-H amination, for instance, remains less developed than cross-coupling reactions and can be limited to specific substrates or intramolecular variants. acs.org
Stereocontrol: For chiral derivatives, achieving high enantioselectivity is a persistent challenge, especially in reactions that proceed through radical intermediates where stereochemical information can be lost. acs.org
Data Scarcity: For many specific derivatives, production figures and detailed research data are difficult to obtain, particularly if they are primarily used as captive intermediates in larger industrial processes. researchgate.net This scarcity hinders broad academic inquiry and computational modeling efforts.
Opportunities:
Vast Chemical Space: The naphthalene core is a versatile scaffold that can be functionalized in numerous ways, offering a vast and underexplored chemical space for the discovery of new molecules with unique properties.
High-Value Intermediates: Naphthalene derivatives are of immense importance as intermediates for a wide array of chemicals used in pharmaceuticals, agriculture, textiles, and construction. researchgate.net Academic research that uncovers new, efficient synthetic routes to these intermediates is highly valuable.
Addressing Unmet Needs: In medicine, the rise of drug-resistant pathogens and the need for more targeted cancer therapies with fewer side effects create a strong demand for new molecular entities. nih.gov Naphthalene amines represent a promising class of compounds to help meet this need.
Sustainable Chemistry: There is a continuous drive to develop more economical and environmentally friendly chemical processes. Research into catalytic N-methylation using greener C1 sources or developing high-efficiency, low-waste C-H functionalization reactions presents a major opportunity. researchgate.net
Table 4: Summary of Challenges and Opportunities
| Category | Specific Point | Implication for Research |
| Challenge | Underdeveloped C-H amination methods compared to cross-coupling. acs.org | A need for more general and robust methods for direct functionalization. |
| Challenge | Difficulty in achieving enantiocontrol in certain modern reactions. acs.org | Requires development of new chiral catalysts and reaction conditions. |
| Opportunity | Naphthalene derivatives are key intermediates for many industries. researchgate.net | Fundamental research can have a significant practical and economic impact. |
| Opportunity | Need for new drugs due to resistance and side effects. nih.gov | Naphthalene amines are a promising source for novel therapeutic scaffolds. |
| Opportunity | Late-stage functionalization of complex molecules is highly valuable. acs.org | Development of methods applicable to naphthalene amines would be a major advance. |
Q & A
Q. What are the common synthetic routes for N,N,4-trimethylnaphthalen-1-amine?
this compound can be synthesized via reductive amination of 4-methyl-1-naphthaldehyde with dimethylamine. A Pd/NiO catalyst under hydrogen atmosphere at 25°C achieves high yields (e.g., 84%) with minimal byproducts. Alternative methods include using sodium cyanoborohydride as a reducing agent in stoichiometric conditions .
Q. What analytical techniques are essential for confirming the structure of this compound?
Key techniques include:
- 1H NMR (400 MHz, CDCl3): Peaks at δ 2.80 (s, 6H, N(CH3)2) and δ 2.56 (s, 3H, CH3) confirm methyl groups.
- 13C NMR : Assignments for aromatic carbons and methyl carbons (e.g., δ 45.5 for N(CH3)2).
- HRMS : Validates molecular weight (e.g., [M+H]+ calcd: 200.1439; observed: 200.1431) .
Q. How can researchers troubleshoot low yields in reductive amination reactions?
Ensure optimal catalyst activity (e.g., fresh Pd/NiO), stoichiometric balance of aldehyde and amine, and controlled hydrogen pressure. Prolonged reaction times (e.g., 10–12 hours) and inert atmospheres may improve conversion .
Advanced Research Questions
Q. How does palladium-catalyzed C-H dimethylamination enhance the synthesis of this compound?
This method leverages C-H bond activation using Pd catalysts and N,N-dimethylformamide (DMF) as a dimethylamino source. The reaction proceeds at 25°C with high regioselectivity, avoiding pre-functionalized substrates. Key advantages include reduced steps and scalability (65–84% yields) .
Q. What strategies address contradictory spectroscopic data in structural elucidation?
Cross-validation using 2D NMR techniques (e.g., COSY, HSQC) resolves overlapping signals. For ambiguous cases, X-ray crystallography or computational modeling (e.g., DFT-optimized geometries) can confirm stereochemistry and substituent positions .
Q. How do steric and electronic effects influence regioselectivity in derivative synthesis?
Substituents at the naphthalene 4-position alter electron density and steric hindrance. For example, bulky groups (e.g., biphenyl) require adjusted Pd catalyst loadings or prolonged reaction times to maintain yields. Electronic effects are probed via Hammett studies or DFT calculations .
Q. What computational methods support mechanistic studies of Pd-catalyzed dimethylamination?
Density Functional Theory (DFT) models the catalytic cycle, identifying transition states (e.g., Pd-mediated C-H activation) and intermediates. These insights guide ligand selection (e.g., phosphine ligands for stability) and solvent optimization (e.g., DMF for coordinating Pd) .
Data Analysis and Experimental Design
Q. How can researchers optimize reaction conditions for scale-up synthesis?
Design a Design of Experiments (DoE) matrix to test variables:
- Catalyst loading (e.g., 1–5 mol% Pd).
- Solvent polarity (DMF vs. toluene).
- Temperature (25–80°C). Monitor progress via in situ FTIR or LC-MS to identify rate-limiting steps .
Q. What methodologies validate purity in complex reaction mixtures?
Combine HPLC (e.g., MeOH/Hexanes solvent system) with GC-MS to quantify byproducts. For isomers, use chiral columns or HPLC with circular dichroism detection .
Contradiction Resolution in Literature
Q. How to reconcile discrepancies in reported yields for similar derivatives?
Differences often arise from substituent electronic effects or catalyst deactivation. For example, electron-withdrawing groups (e.g., nitro) may reduce Pd catalyst efficiency, necessitating higher loadings. Systematic reviews of reaction parameters (e.g., solvent, time) can identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
